N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine with an oxalic acid moiety. This compound is notable for its unique structure, which includes a tert-butyl group, a phenoxy group, and an ethoxyethyl chain. It is used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-6-methylphenol with ethylene oxide under basic conditions to form 2-(2-tert-butyl-6-methylphenoxy)ethanol.
Ethoxylation: The phenoxyethanol is then reacted with another equivalent of ethylene oxide to yield 2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethanol.
Amination: The ethoxylated intermediate is then reacted with butan-1-amine under dehydrating conditions to form N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine.
Formation of the Oxalate Salt: Finally, the amine is reacted with oxalic acid to form the oxalate salt, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can undergo oxidation to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxyethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethoxyethyl derivatives.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]butan-1-amine
- N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine
- N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]pentan-1-amine
Uniqueness
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is unique due to the presence of both the tert-butyl and methyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The oxalic acid moiety also adds to its distinctiveness by providing additional sites for interaction with molecular targets.
Properties
IUPAC Name |
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.C2H2O4/c1-6-7-11-20-12-13-21-14-15-22-18-16(2)9-8-10-17(18)19(3,4)5;3-1(4)2(5)6/h8-10,20H,6-7,11-15H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRBEAAJVYOYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=CC=C1C(C)(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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